
Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate, also known as CPMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMT is a thioester prodrug that can be metabolized to release a potent inhibitor of histone deacetylase (HDAC), a class of enzymes that regulate gene expression.
Scientific Research Applications
Synthesis and Polymerization
Compounds similar to Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate have been utilized in the synthesis of polymers. For instance, 1-Methyl-2-pyrrolidinone has been used as an efficient electron-pair donor in isobutylene polymerization, resulting in living α,ω-bis(t-chloro)polyisobutylene, highlighting its potential role in creating linear polymers with specific end groups (Pratap & Heller, 1992).
Pharmaceutical Intermediates
Compounds with structures similar to the target molecule have been involved in the synthesis of pharmaceutical intermediates. Methyl 2-cyano-2-(3-thienyl)acetate, for example, has been prepared and further processed into 3-thienylmalonic acid, a pharmaceutical intermediate (Raynolds, 1984). This indicates the potential of such compounds in the synthesis of complex pharmaceuticals.
Nicotinic Acetylcholine Receptor Ligands
Research on compounds like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, which bear resemblance to the target molecule in terms of the pyrrolidine component, have shown potential in cognitive enhancement and anxiolytic activity, pointing towards their use in treating cognitive disorders (Lin et al., 1997).
Molecular Fragment Assembly
The target compound's structural complexity suggests potential applications in molecular fragment assembly. For example, 2-(pyridin-2-yl)acetate derivatives have been used in oxidative cross-coupling/cyclization, leading to the assembly of 3-(pyridin-2-yl)indolizines (Wu et al., 2017). This hints at the compound's possible role in constructing complex heterocyclic structures.
Antihypertensive Agents
Compounds like Methyl 2-(thiazol-2-ylcarbamoyl)acetate, sharing functional group similarities with the target molecule, have been explored for their antihypertensive α-blocking activity (Abdel-Wahab et al., 2008). This opens up potential research avenues for the target compound in cardiovascular therapeutics.
properties
IUPAC Name |
methyl 2-[1-(2-cyclopentylsulfanylacetyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-18-14(17)10-20-12-6-7-15(8-12)13(16)9-19-11-4-2-3-5-11/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDOFZIVVUWQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

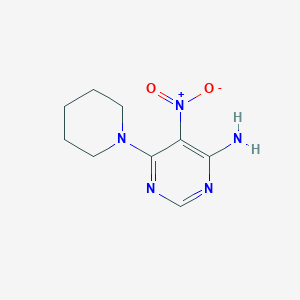


![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2536109.png)
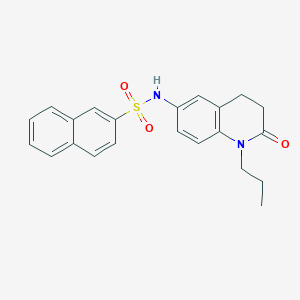
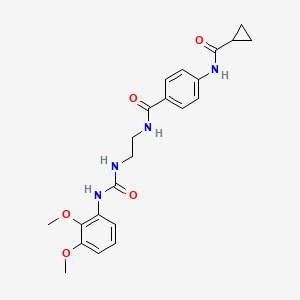
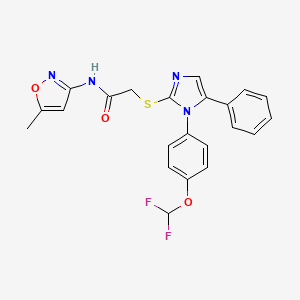
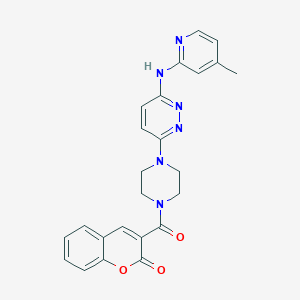
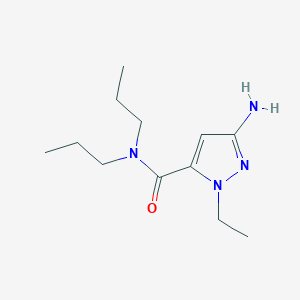
![N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2536123.png)


![N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide](/img/structure/B2536126.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2536127.png)